molecular formula C18H16ClF3N2O3 B11472988 Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester

Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester

Cat. No.: B11472988
M. Wt: 400.8 g/mol
InChI Key: OVDOYGFZHUMMDN-UHFFFAOYSA-N
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Description

Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structural features, including the presence of a chlorobenzoyl group, trifluoromethyl group, and phenylamino group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorobenzoyl Intermediate: This step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.

    Amination Reaction: The 2-chlorobenzoyl chloride is then reacted with aniline to form 2-(2-chlorobenzoyl)aniline.

    Esterification: Finally, the esterification of the resulting compound with ethanol in the presence of a suitable catalyst yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reagents and conditions used.

    Substitution: The presence of the chlorobenzoyl group makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-chloro-, ethyl ester
  • Propanoic acid, 2-oxo-, ethyl ester

Uniqueness

Compared to similar compounds, propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester stands out due to its trifluoromethyl and phenylamino groups. These groups confer unique chemical properties, such as increased lipophilicity and enhanced reactivity, making it a versatile compound in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H16ClF3N2O3

Molecular Weight

400.8 g/mol

IUPAC Name

ethyl 2-anilino-2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C18H16ClF3N2O3/c1-2-27-16(26)17(18(20,21)22,23-12-8-4-3-5-9-12)24-15(25)13-10-6-7-11-14(13)19/h3-11,23H,2H2,1H3,(H,24,25)

InChI Key

OVDOYGFZHUMMDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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